Cas no 261172-58-1 ((E)-O-Demethylroxithromycin)

(E)-O-Demethylroxithromycin is a semi-synthetic macrolide antibiotic derivative, structurally related to roxithromycin. It exhibits enhanced pharmacokinetic properties, including improved bioavailability and tissue penetration, due to its modified molecular structure. The compound demonstrates potent antibacterial activity against a broad spectrum of Gram-positive and some Gram-negative pathogens, as well as atypical microorganisms. Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. (E)-O-Demethylroxithromycin is particularly valuable in research applications for studying structure-activity relationships in macrolide antibiotics and for developing novel derivatives with optimized efficacy and reduced resistance potential. The compound is characterized by high purity and stability, making it suitable for analytical and preclinical investigations.
(E)-O-Demethylroxithromycin structure
(E)-O-Demethylroxithromycin structure
商品名:(E)-O-Demethylroxithromycin
CAS番号:261172-58-1
MF:C40H74N2O15
メガワット:823.01997423172
CID:5544745

(E)-O-Demethylroxithromycin 化学的及び物理的性質

名前と識別子

    • (E)-O-Demethylroxithromycin
    • インチ: 1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30+/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1
    • InChIKey: YCGKDCMSNWUGGC-LHOBRSKNSA-N
    • ほほえんだ: O([C@]1([H])O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](C[C@H](/C(/[C@@H]([C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@]([H])(O[C@]2([H])O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C)C)=N\OCOCCO)C)(O)C

(E)-O-Demethylroxithromycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D231258-25mg
(E)-O-Demethylroxithromycin
261172-58-1
25mg
$1154.00 2023-05-18
TRC
D231258-5mg
(E)-O-Demethylroxithromycin
261172-58-1
5mg
$282.00 2023-05-18
TRC
D231258-50mg
(E)-O-Demethylroxithromycin
261172-58-1
50mg
$2193.00 2023-05-18
TRC
D231258-10mg
(E)-O-Demethylroxithromycin
261172-58-1
10mg
$529.00 2023-05-18
TRC
D231258-100mg
(E)-O-Demethylroxithromycin
261172-58-1
100mg
$ 3000.00 2023-09-08

(E)-O-Demethylroxithromycin 関連文献

(E)-O-Demethylroxithromycinに関する追加情報

Introduction to (E)-O-Demethylroxithromycin (CAS No. 261172-58-1)

Chemical compounds play a pivotal role in the pharmaceutical industry, particularly in the development of antibiotics and anti-inflammatory agents. One such compound, (E)-O-Demethylroxithromycin (CAS No. 261172-58-1), has garnered significant attention due to its unique chemical structure and pharmacological properties. This compound is a derivative of roxithromycin, a macrolide antibiotic known for its efficacy against a wide range of bacterial infections. The introduction of demethylation at the oxygen atom enhances its pharmacokinetic profile, making it a subject of extensive research in medicinal chemistry.

The chemical structure of (E)-O-Demethylroxithromycin features a macrolide core with an additional double bond in the side chain, which contributes to its distinct pharmacological activity. This modification not only improves solubility and bioavailability but also extends the half-life of the compound, allowing for less frequent dosing. The (E) configuration of the double bond is particularly significant, as it influences the compound's interaction with bacterial ribosomes, thereby enhancing its antimicrobial efficacy.

In recent years, there has been a growing interest in macrolide antibiotics due to their ability to inhibit bacterial protein synthesis. Research has shown that modifications to the macrolide ring can lead to increased resistance against bacterial enzymes that degrade these compounds. The demethylation at the oxygen atom in (E)-O-Demethylroxithromycin is one such modification that has been found to enhance its stability and reduce the likelihood of resistance development. This makes it an attractive candidate for treating infections caused by multidrug-resistant bacteria.

The pharmacological activity of (E)-O-Demethylroxithromycin has been extensively studied in various preclinical models. Studies have demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as certain Gram-negative organisms. Additionally, research has shown that this compound exhibits anti-inflammatory properties, making it a potential therapeutic agent for conditions involving chronic inflammation.

The synthesis of (E)-O-Demethylroxithromycin involves complex organic reactions, including oxidation and reduction processes tailored to introduce the demethyl group at the specified position. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of chiral catalysts has been particularly important in maintaining the correct stereochemistry of the compound, ensuring its biological activity is not compromised.

One of the most compelling aspects of (E)-O-Demethylroxithromycin is its potential for combination therapy. Due to its mechanism of action and chemical structure, it can be used in conjunction with other antibiotics to provide synergistic effects, reducing the risk of treatment failure and minimizing the development of resistance. This approach is particularly relevant in today's healthcare landscape, where multidrug-resistant infections pose a significant challenge.

The clinical development of (E)-O-Demethylroxithromycin has been supported by numerous preclinical studies evaluating its safety and efficacy. These studies have provided valuable insights into its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The compound has shown favorable pharmacokinetic properties, with a reasonable balance between bioavailability and elimination half-life. This makes it suitable for once-daily dosing regimens, improving patient compliance and convenience.

In conclusion, (E)-O-Demethylroxithromycin (CAS No. 261172-58-1) represents a significant advancement in macrolide antibiotic therapy. Its unique chemical structure and enhanced pharmacological properties make it a promising candidate for treating bacterial infections caused by resistant strains. Ongoing research continues to explore its potential applications in combination therapy and chronic inflammatory conditions, further solidifying its role as a valuable asset in modern medicine.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd